
Leucinostatin B M+H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucinostatin B M+H, also known as this compound, is a useful research compound. Its molecular formula is C61H109N11O13 and its molecular weight is 1204.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiparasitic Activity
Mechanism of Action
Leucinostatin B exhibits significant antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown that it has an effective concentration (EC50) in the low nanomolar range, with a selectivity index exceeding 120, indicating minimal toxicity to host cells at therapeutic doses .
In Vivo Studies
A study utilized a mouse model to evaluate the in vivo efficacy of Leucinostatin B against T. cruzi. Mice treated with escalating doses of Leucinostatin B demonstrated reduced parasite growth compared to control groups, suggesting its potential as a therapeutic agent for Chagas disease .
Dose (mg/kg) | Days Post Infection | Parasite Growth Reduction |
---|---|---|
0.25 | 3 | Significant |
0.5 | 4 | Significant |
1.0 | 5-6 | Significant |
Antimalarial Properties
Leucinostatin B has also been studied for its effects on malaria transmission. Research indicates that it disrupts the development of Plasmodium falciparum, reducing oocyst formation in mosquitoes when exposed to low concentrations . This property highlights its potential as a non-conventional approach to malaria control.
Efficacy Against Malaria
- EC50 for Oocyst Formation: 0.7 mg/m²
- Mechanism: Inhibits various stages of P. falciparum development, including gametogenesis and sporogonic development.
Anticancer Applications
Recent studies have identified Leucinostatin B as having selective cytostatic activities against certain breast cancer cell lines, particularly those expressing the luminal androgen receptor subtype . The compound inhibits mTORC1 signaling pathways, which are crucial for cancer cell growth and survival.
Case Study: Breast Cancer Cell Lines
- Cell Lines Tested: MDA-MB-453 and SUM185PE
- Mechanism: Inhibition of mitochondrial respiration and ATP synthase activity.
- Outcome: Selective growth inhibition observed, suggesting potential for further development in cancer therapeutics.
Cell Line | IC50 (nM) | Effect |
---|---|---|
MDA-MB-453 | Not specified | Selective cytostasis |
SUM185PE | Not specified | Selective cytostasis |
Antimicrobial Properties
Leucinostatins exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains . This includes potent effects against Staphylococcus aureus and Candida albicans, making them candidates for further research in developing new antimicrobial agents.
Propriétés
Formule moléculaire |
C61H109N11O13 |
---|---|
Poids moléculaire |
1204.6 g/mol |
Nom IUPAC |
(2S,4S)-N-[(2S,4S)-6-hydroxy-1-[[(2S,3R)-3-hydroxy-4-methyl-1-[[2-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[2-methyl-1-[[2-methyl-1-[[3-[[(2S)-1-(methylamino)propan-2-yl]amino]-3-oxopropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H109N11O13/c1-20-37(9)22-23-48(76)72-33-39(11)30-46(72)54(81)66-45(29-38(10)28-42(74)31-41(73)21-2)52(79)68-49(50(77)36(7)8)55(82)70-60(15,16)57(84)67-43(26-34(3)4)51(78)65-44(27-35(5)6)53(80)69-61(17,18)58(85)71-59(13,14)56(83)63-25-24-47(75)64-40(12)32-62-19/h22-23,34-40,42-46,49-50,62,74,77H,20-21,24-33H2,1-19H3,(H,63,83)(H,64,75)(H,65,78)(H,66,81)(H,67,84)(H,68,79)(H,69,80)(H,70,82)(H,71,85)/b23-22+/t37-,38+,39-,40-,42?,43-,44-,45-,46-,49-,50+/m0/s1 |
Clé InChI |
JLDCSWRYRVBFRU-GVWIJYOFSA-N |
SMILES isomérique |
CC[C@H](C)/C=C/C(=O)N1C[C@H](C[C@H]1C(=O)N[C@@H](C[C@H](C)CC(CC(=O)CC)O)C(=O)N[C@@H]([C@@H](C(C)C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)N[C@@H](C)CNC)C |
SMILES canonique |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C |
Synonymes |
leucinostatin B paecilotoxin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.